Cerium(IV) isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(IV) isopropoxide, also known as cerium(IV) tetra(isopropoxide), is a chemical compound with the molecular formula C₁₂H₂₈CeO₄. It is a yellow powder that is used primarily as a catalyst in various chemical reactions. The compound is known for its ability to form diketonates, which hydrolyze to cerium dioxide (CeO₂) particles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(IV) isopropoxide can be synthesized through the reaction of cerium(IV) chloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of cerium(IV) chloride in isopropanol.
- Heating the mixture to reflux.
- Removal of the solvent under reduced pressure to obtain the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Cerium(IV) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to cerium(III) compounds under specific conditions.
Substitution: It participates in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligands like acetylacetone can replace the isopropoxide groups.
Major Products:
Oxidation: Cerium dioxide (CeO₂) particles.
Reduction: Cerium(III) isopropoxide.
Substitution: Various cerium complexes depending on the substituent ligands
Scientific Research Applications
Cerium(IV) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in diastereoselective pinacol couplings and other organic transformations.
Biology: It is explored for its potential in biological imaging and as a contrast agent.
Medicine: Research is ongoing into its use in drug delivery systems and as an antioxidant.
Industry: It is used in the production of cerium dioxide nanoparticles, which have applications in fuel cells, catalysis, and UV filters
Mechanism of Action
The mechanism by which cerium(IV) isopropoxide exerts its effects involves the formation of intermediate complexes. These complexes facilitate electron transfer processes, making the compound an effective catalyst. The molecular targets include organic substrates that undergo oxidation or reduction reactions. The pathways involved often include the formation of cerium-oxygen bonds, which are crucial for the catalytic activity .
Comparison with Similar Compounds
Cerium(IV) oxide (CeO₂): A common oxidation product of cerium(IV) isopropoxide, used in catalysis and as a UV filter.
Cerium(III) isopropoxide: A reduced form of this compound, used in similar catalytic applications.
Cerium(IV) orthophosphates: Used in ion-exchange and catalysis, but with different reactivity and applications compared to this compound
Uniqueness: this compound is unique due to its high reactivity and ability to form stable diketonates, which hydrolyze to cerium dioxide particles. This property makes it particularly valuable in applications requiring precise control over particle size and composition .
Properties
Molecular Formula |
C12H32CeO4 |
---|---|
Molecular Weight |
380.50 g/mol |
IUPAC Name |
cerium;propan-2-ol |
InChI |
InChI=1S/4C3H8O.Ce/c4*1-3(2)4;/h4*3-4H,1-2H3; |
InChI Key |
BXSSQHCSSBJNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.